2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate is a complex organic compound that features both quinoline and benzene sulfonate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate typically involves the reaction of 2-methylquinoline with 4-methoxy-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution could yield various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate is not well-documented. it is likely to interact with biological molecules through its quinoline and benzene sulfonate moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylquinolin-8-yl 2-methoxy-4-methylbenzenesulfonate
- 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate
Uniqueness
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate is unique due to the specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both quinoline and benzene sulfonate moieties also provides a versatile scaffold for further functionalization and development of new compounds .
Eigenschaften
Molekularformel |
C18H17NO4S |
---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(2-methylquinolin-8-yl) 4-methoxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C18H17NO4S/c1-12-11-15(9-10-16(12)22-3)24(20,21)23-17-6-4-5-14-8-7-13(2)19-18(14)17/h4-11H,1-3H3 |
InChI-Schlüssel |
WGNIUORMHIWOHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)OC)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.